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Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has emerged as a molecule of
significant interest in the scientific community. Initially recognized as a biomarker for dairy fat
intake, recent research has illuminated its broader physiological roles and potential therapeutic
applications. This technical guide provides a comprehensive overview of the molecular
structure, key signaling pathways, and metabolism of C15:0. It is intended to serve as a
detailed resource, offering structured data, in-depth experimental methodologies, and visual
representations of its molecular interactions to facilitate further research and drug
development.

Molecular Structure and Properties of
Pentadecanoic Acid (C15:0)

Pentadecanoic acid, also known by its lipid number C15:0, is a saturated fatty acid containing a
15-carbon backbone.[1] Its molecular formula is C15H3002, and it has a molecular weight of
approximately 242.40 g/mol .[1] As a saturated fatty acid, its carbon chain contains no double
bonds, resulting in a straight-chain structure.
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Property Value Reference
Systematic Name Pentadecanoic acid [2][3]
Common Names C15:0, Pentadecylic acid [1][4]
Molecular Formula C15H3002 [11[2]
Molecular Weight 242.40 g/mol [1]

CAS Number 1002-84-2 [2]
Chemical Structure CH3(CH2)13COOH [4]

Key Signaling Pathways Modulated by
Pentadecanoic Acid

C15:0 exerts its biological effects through the modulation of several key signaling pathways
implicated in metabolism, inflammation, and cellular proliferation.

Peroxisome Proliferator-Activated Receptor (PPAR)
Agonism

Pentadecanoic acid acts as a dual partial agonist for Peroxisome Proliferator-Activated
Receptors alpha (PPARQ) and delta (PPARJ).[3] These nuclear receptors are critical regulators

of lipid and glucose metabolism. Activation of PPARa and PPARS by C15:0 can lead to anti-
inflammatory and antifibrotic effects.[3]
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Figure 1: C15:0 Activation of PPARa/d Signaling.
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AMP-Activated Protein Kinase (AMPK) Activation

C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of
cellular energy homeostasis.[5] AMPK activation by C15:0 can enhance glucose uptake and
modulate metabolic pathways.[5] This mechanism is shared with the well-known metabolic
regulator, metformin.[1]
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Figure 2: C15:0-Mediated AMPK Activation.

Janus Kinase/Signal Transducer and Activator of
Transcription (JAK/STAT) Signaling Inhibition

In the context of cancer biology, pentadecanoic acid has been demonstrated to suppress the
JAK2/STATS signaling pathway.[2] This pathway is often constitutively active in cancer cells
and plays a crucial role in cell survival and proliferation. C15:0 can inhibit the phosphorylation
of both JAK2 and STAT3, even in the presence of stimulating cytokines like Interleukin-6 (IL-6).

[2]
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Figure 3: Inhibition of IL-6/JAK2/STAT3 Signaling by C15:0.

Mammalian Target of Rapamycin (mTOR) Inhibition

C15:0 has also been identified as an inhibitor of the mammalian target of rapamycin (nNTOR)
pathway.[1] The mTOR signaling cascade is a critical regulator of cell growth, proliferation, and
survival. Its inhibition by C15:0 suggests a potential role in anti-cancer therapies and longevity-
associated processes.[1]

Metabolism of Pentadecanoic Acid

The metabolism of C15:0 is distinct from that of even-chain fatty acids. Its beta-oxidation yields
propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. A
significant recent discovery is the metabolism of C15:0 into pentadecanoylcarnitine (PDC).
PDC has been identified as a full-acting endogenous cannabinoid, activating both cannabinoid
receptors CB1 and CB2. This novel metabolite may mediate some of the broader physiological
effects of C15:0.
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Figure 4: Metabolic Pathways of Pentadecanoic Acid (C15:0).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation

of C15:0's biological activities.

Quantification of Pentadecanoic Acid in Plasma by GC-
MS

This protocol describes the extraction and quantification of total C15:0 from plasma samples.
4.1.1 Materials

e Plasma samples
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 Internal Standard: Deuterated pentadecanoic acid (C15:0-d3)

e Methanol

e Chloroform

» 0.9% NaCl solution

» Derivatizing agent: 14% Boron trifluoride in methanol (BF3-methanol)

e Hexane

e Anhydrous sodium sulfate

o Gas chromatograph-mass spectrometer (GC-MS)

4.1.2 Lipid Extraction (Folch Method)

e To 100 pL of plasma, add a known amount of C15:0-d3 internal standard.
e Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

» Vortex vigorously for 2 minutes.

e Add 400 pL of 0.9% NacCl solution and vortex for 30 seconds.

e Centrifuge at 2,000 x g for 10 minutes to separate the phases.

o Carefully collect the lower organic phase containing the lipids into a clean glass tube.
e Dry the lipid extract under a gentle stream of nitrogen.

4.1.3 Derivatization to Fatty Acid Methyl Esters (FAMES)

¢ To the dried lipid extract, add 1 mL of 14% BF3-methanol.

» Seal the tube and heat at 100°C for 30 minutes.

e Cool the tube to room temperature.
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e Add 1 mL of water and 2 mL of hexane.
e Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
» Transfer the upper hexane layer containing the FAMES to a new tube.

o Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any
residual water.

o Concentrate the FAMEs under nitrogen for GC-MS analysis.
4.1.4 GC-MS Analysis

e Column: DB-23 or equivalent polar capillary column.

e Injection Volume: 1 pL.

o Carrier Gas: Helium.

e Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C
at 10°C/min, and hold for 5 minutes.

e Mass Spectrometer: Operate in electron ionization (El) mode with selected ion monitoring
(SIM) for the characteristic ions of C15:0-methyl ester and C15:0-d3-methyl ester.
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Figure 5: Workflow for GC-MS Quantification of C15:0 in Plasma.

In Vitro Cell-Based Assays

4.2.1 Cell Culture and Treatment
e Cell Lines:

o MCF-7 (Human Breast Adenocarcinoma): Culture in DMEM supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin.

o C2C12 (Mouse Myoblast): Culture in DMEM with 10% FBS. For differentiation into
myotubes, switch to DMEM with 2% horse serum.

o HepG2 (Human Hepatocellular Carcinoma): Culture in EMEM with 10% FBS.
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e C15:0 Preparation: Dissolve pentadecanoic acid in ethanol to create a stock solution. Further
dilute in culture medium to the desired final concentrations. Ensure the final ethanol
concentration in the culture medium is non-toxic to the cells (typically <0.1%).

4.2.2 Western Blot Analysis for Signaling Pathway Activation
Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with C15:0 at various concentrations and time points. For JAK/STAT inhibition
studies, pre-treat with C15:0 before stimulating with IL-6 (e.g., 20 ng/mL for 15-30 minutes).

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.

Separate equal amounts of protein (20-40 ug) by SDS-PAGE and transfer to a PVDF
membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

o Primary Antibodies: p-AMPKa (Thr172), total AMPKa, p-JAK2 (Tyr1007/1008), total JAK2,
p-STAT3 (Tyr705), total STAT3, GAPDH (loading control).

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantify band intensities using densitometry software.
4.2.3 PPAR Agonist Activity Assay

o Utilize a commercially available PPARQ/d reporter assay kit or a stable cell line expressing a
PPAR-responsive element linked to a reporter gene (e.g., luciferase).
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o Seed the cells in a 96-well plate.

o Treat the cells with a range of C15:0 concentrations and a known PPAR agonist as a positive
control (e.g., GW501516 for PPARS, WY-14643 for PPAROQ).

 After the incubation period (typically 24 hours), lyse the cells and measure the reporter gene
activity (e.g., luminescence) according to the manufacturer's protocol.

e Calculate the fold activation relative to the vehicle control.

4.2.4 Mitochondrial Function Assay (MitoSOX Red) This assay measures mitochondrial
reactive oxygen species (ROS).

e Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate.
e Treat cells with C15:0 for the desired duration.
e Remove the culture medium and wash the cells with warm PBS.

e Incubate the cells with 5 uM MitoSOX Red reagent in HBSS for 10 minutes at 37°C,
protected from light.

¢ Wash the cells three times with warm PBS.

o Measure the fluorescence with an excitation/emission of 510/580 nm using a fluorescence
microplate reader.

Conclusion

Pentadecanoic acid (C15:0) is a pleiotropic signaling molecule with a well-defined molecular
structure. Its engagement with key cellular pathways, including PPAR, AMPK, and JAK/STAT,
underscores its potential as a therapeutic agent in metabolic and inflammatory diseases, as
well as in oncology. The recent discovery of its metabolite, pentadecanoylcarnitine, as an
endocannabinoid opens new avenues for research into its physiological functions. The detailed
experimental protocols provided in this guide are intended to equip researchers with the
necessary tools to further investigate the molecular mechanisms of C15:0 and accelerate its
translation from preclinical findings to clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Molecular Landscape of Pentadecanoic
Acid (FA15™ C15:0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1656046#what-is-the-molecular-structure-of-fal5-
c15-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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